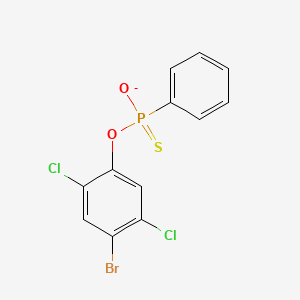
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is a chemical compound belonging to the organophosphate class. It is known for its use as a pesticide and fungicide. This compound is a white crystalline solid at room temperature and has been primarily used in agricultural settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, and phenylphosphonic acid .
Aplicaciones Científicas De Investigación
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and its mechanism of action in biological systems.
Mecanismo De Acción
The mechanism of action of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system . The molecular targets and pathways involved in this mechanism are similar to those of other organophosphate compounds.
Comparación Con Compuestos Similares
Similar Compounds
Profenofos: Another organophosphate compound with a similar mechanism of action.
Leptophos: A compound with similar chemical structure and applications.
Uniqueness
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other organophosphates. Its high efficacy as a pesticide and fungicide, along with its specific metabolic pathways, sets it apart from similar compounds .
Propiedades
Número CAS |
66113-72-2 |
|---|---|
Fórmula molecular |
C12H7BrCl2O2PS- |
Peso molecular |
397.0 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dichlorophenoxy)-oxido-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8BrCl2O2PS/c13-9-6-11(15)12(7-10(9)14)17-18(16,19)8-4-2-1-3-5-8/h1-7H,(H,16,19)/p-1 |
Clave InChI |
RYFQZRGBZNWIBL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)P(=S)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


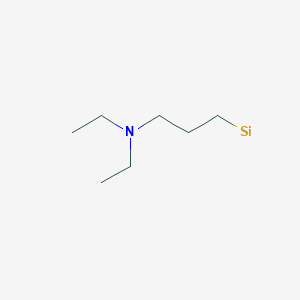

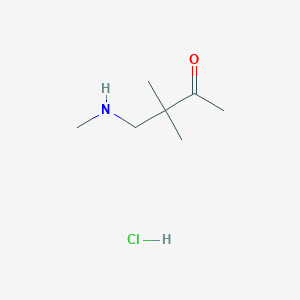
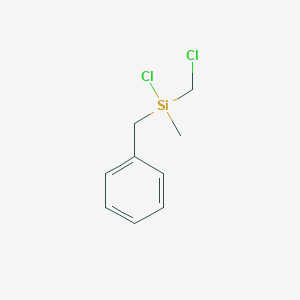
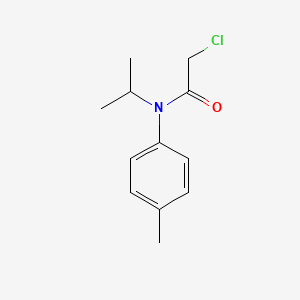

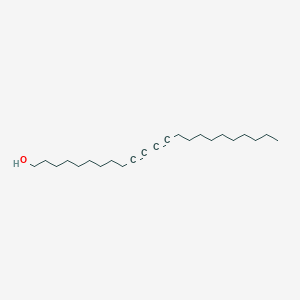
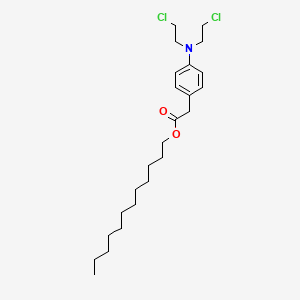
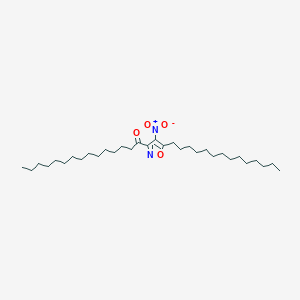


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
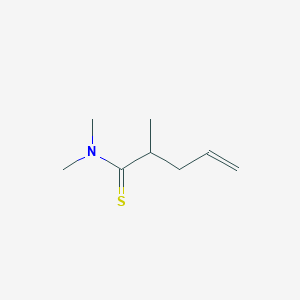
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
